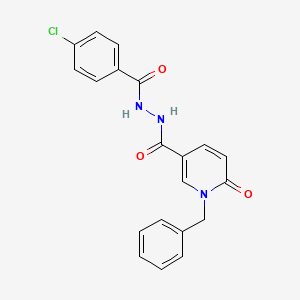

N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-chlorobenzohydrazide

Description

N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-chlorobenzohydrazide is a synthetic benzohydrazide derivative characterized by a 1-benzyl-6-oxo-1,6-dihydropyridine core linked to a 4-chlorobenzohydrazide moiety. Its structure combines a dihydropyridine ring, known for redox activity, with a chlorinated aromatic system that may enhance lipophilicity and target binding .

Properties

IUPAC Name |

1-benzyl-N'-(4-chlorobenzoyl)-6-oxopyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O3/c21-17-9-6-15(7-10-17)19(26)22-23-20(27)16-8-11-18(25)24(13-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZOSIKQAAMVJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-chlorobenzohydrazide typically involves multiple steps:

Formation of the Dihydropyridine Ring: The initial step often involves the Hantzsch synthesis, where an aldehyde, a β-keto ester, and ammonia or an ammonium salt react to form the dihydropyridine ring.

Benzylation: The dihydropyridine intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Hydrazide Formation: The benzylated dihydropyridine is reacted with 4-chlorobenzohydrazide under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.

Substitution: The chlorobenzohydrazide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N’-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-chlorobenzohydrazide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The dihydropyridine ring is a common motif in calcium channel blockers, suggesting possible applications in cardiovascular diseases. Additionally, the hydrazide moiety is known for its antimicrobial properties, making this compound a candidate for antibacterial and antifungal studies.

Industry

In the industrial sector, this compound could be used in the development of new polymers or as an intermediate in the synthesis of dyes and pigments. Its structural features may impart desirable properties such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N’-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-chlorobenzohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The dihydropyridine ring can modulate calcium channels, affecting cellular calcium levels and influencing various physiological processes. The hydrazide group can form covalent bonds with biological macromolecules, potentially inhibiting their function.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of benzohydrazide derivatives are highly dependent on substituents. Key analogs and their differences are summarized below:

Key Observations:

- Antimicrobial Activity: The 4-chloro derivative in exhibited notable activity against E. coli, suggesting that halogenation (Cl) at the para position enhances antibacterial efficacy .

- Lipophilicity : Introduction of trifluoromethyl (CF₃) groups, as seen in , significantly increases lipophilicity, which could improve blood-brain barrier penetration but may reduce solubility .

Biological Activity

N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-chlorobenzohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of hydrazones, which are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. The following sections provide a detailed overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C21H18ClN3O3

- Molecular Weight : 395.8 g/mol

This compound features a benzyl group and a chlorobenzoyl moiety attached to a dihydropyridine core, which is characteristic of many bioactive hydrazone derivatives.

Anticancer Activity

Research has indicated that hydrazone derivatives exhibit significant anticancer properties. A study focusing on similar compounds demonstrated that modifications in the hydrazone structure could enhance selectivity and potency against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Hydrazone A | MCF-7 (breast cancer) | <20 | Induction of apoptosis via Bcl-2 inhibition |

| Hydrazone B | HeLa (cervical cancer) | 15 | Cell cycle arrest at G2/M phase |

Although specific data for this compound is limited, its structural similarity to these active compounds suggests potential efficacy against cancer cells.

Antimicrobial Activity

Hydrazones have also been reported to possess antimicrobial properties. A comparative study on various hydrazone derivatives showed that certain modifications led to enhanced antibacterial activity:

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| Hydrazone C | E. coli | 15 |

| Hydrazone D | S. aureus | 18 |

While direct studies on this compound are sparse, the presence of the chlorobenzoyl group may contribute to its antimicrobial potential.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, hydrazone derivatives have been explored for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation:

| Study Reference | Compound Tested | Effect Observed |

|---|---|---|

| Various hydrazones | Reduction in TNF-alpha levels | |

| Specific hydrazone derivatives | Decreased IL-6 production |

Case Studies and Research Findings

Several studies have highlighted the biological activities of hydrazone derivatives similar to this compound:

- Study on Bcl-XL Inhibitors : A series of selective small-molecule inhibitors targeting Bcl-XL demonstrated significant binding affinities and induced apoptosis in engineered cancer cell lines. The structural modifications that enhanced binding could inform future studies on related compounds like N'-(1-benzyl-6-oxo...) .

- Hydrazone Derivatives in Cancer Therapy : A review article summarized various hydrazone derivatives showing promise in cancer therapy through mechanisms such as apoptosis induction and cell cycle arrest. This reinforces the potential application of N'-(1-benzyl-6-oxo...) in oncological research .

- Antimicrobial Activity Assessment : In a comparative analysis of hydrazones against bacterial strains, certain derivatives exhibited notable antibacterial activity. This suggests that N'-(1-benzyl-6-oxo...) may also possess similar properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.